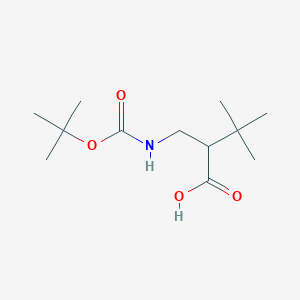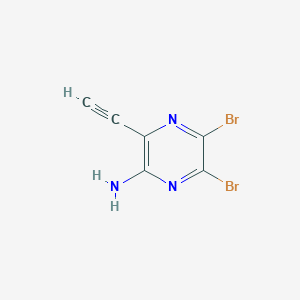![molecular formula C11H11NO5 B13150405 (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine](/img/structure/B13150405.png)
(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine is a compound that features a benzo[d][1,3]dioxole moiety attached to a d-alanine residue
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine typically involves the formation of the benzo[d][1,3]dioxole ring followed by the attachment of the d-alanine residue. One common method involves the use of palladium-catalyzed arylation to set the benzo[d][1,3]dioxole framework . This is followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would likely be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine can undergo various types of chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed on the carbonyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzo[d][1,3]dioxole ring may yield benzoquinone derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine involves its interaction with specific molecular targets. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the d-alanine residue can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole-5-carboxylic acid: This compound shares the benzo[d][1,3]dioxole moiety but lacks the d-alanine residue.
Benzo[d][1,3]dioxole-5-carbonyl chloride: Similar structure but with a chloride group instead of the d-alanine residue.
Benzo[d][1,3]dioxole-5-carbonyl fluoride: Another similar compound with a fluoride group.
Uniqueness
(Benzo[d][1,3]dioxole-5-carbonyl)-d-alanine is unique due to the presence of both the benzo[d][1,3]dioxole moiety and the d-alanine residue. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)propanoic acid |
InChI |
InChI=1S/C11H11NO5/c1-6(11(14)15)12-10(13)7-2-3-8-9(4-7)17-5-16-8/h2-4,6H,5H2,1H3,(H,12,13)(H,14,15) |
InChI Key |
ZQTNEDLWAHZBSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![disodium;5-[2-[[(2R)-2,3-di(hexadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylamino]-5-oxopentanoate](/img/structure/B13150392.png)

![3-Methyl-2-oxo-1-[(pyridin-3-yl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylic acid](/img/structure/B13150407.png)


